molecular formula C21H19NO9 B1245751 Phenpanstatin

Phenpanstatin

Cat. No.: B1245751
M. Wt: 429.4 g/mol
InChI Key: DJJSHXTUGRWWMI-QUVFKJLXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

The discovery and development of this compound emerged from extensive research into Amaryllidaceae alkaloids and their therapeutic potential, particularly building upon earlier work with pancratistatin, a closely related compound first isolated in 1984 from Hawaiian species originally designated as Pancratium littorale but later reclassified as Hymenocallis littoralis. The systematic investigation of these alkaloids led to the identification and characterization of this compound as a structurally modified derivative with enhanced properties for pharmaceutical development.

This compound's nomenclature reflects its structural relationship to pancratistatin while indicating the specific chemical modifications that distinguish it from its parent compound. The compound is formally identified by its International Union of Pure and Applied Chemistry name: [(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H-dioxolo[4,5-j]phenanthridin-1-yl] benzoate. This comprehensive nomenclature captures the complex stereochemistry and functional group arrangements that define the molecule's three-dimensional structure and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO9

Molecular Weight

429.4 g/mol

IUPAC Name

[(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-1-yl] benzoate

InChI

InChI=1S/C21H19NO9/c23-14-12-9(6-10-18(14)30-7-29-10)11-13(22-20(12)27)15(24)16(25)17(26)19(11)31-21(28)8-4-2-1-3-5-8/h1-6,11,13,15-17,19,23-26H,7H2,(H,22,27)/t11-,13-,15+,16+,17-,19-/m1/s1

InChI Key

DJJSHXTUGRWWMI-QUVFKJLXSA-N

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4OC(=O)C5=CC=CC=C5)O)O)O)NC3=O)O

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4OC(=O)C5=CC=CC=C5)O)O)O)NC3=O)O

Synonyms

phenpanstatin

Origin of Product

United States

Chemical Reactions Analysis

Phosphorylation for Prodrug Development

Phenpanstatin’s hydroxyl groups are modified to improve bioavailability via phosphorylation:

  • Reagents : Tetrabutylammonium dihydrogen phosphate and dicyclohexylcarbodiimide (DCC) in pyridine .

  • Reaction Mechanism : Selective 3,4-O-cyclic phosphate formation occurs under anhydrous conditions, producing prodrugs (e.g., this compound 3,4-O-cyclic phosphate) .

  • Purification : Cation-exchange chromatography isolates sodium salts of phosphorylated derivatives with ≥95% purity .

Reaction TypeReagents/ConditionsProductReference
Benzoate ProtectionDEAD, triphenylphosphine, THF, 0°C → RT3,4-O-dibenzoate pancratistatin
Cyclic PhosphorylationDCC, tetrabutylammonium phosphate, pyridine3,4-O-cyclic phosphate prodrug
Cation-Exchange PurificationDowex 50WX4 resin, NaCl gradient elutionSodium this compound phosphate

Comparative Reactivity with Pancratistatin

  • Phosphorylation Efficiency : this compound undergoes direct cyclic phosphorylation without forming monophosphate intermediates, unlike pancratistatin, which produces mixed monophosphate derivatives under identical conditions .

  • Steric Effects : The benzoate groups in this compound reduce steric hindrance at C-3 and C-4, enabling regioselective cyclic phosphate formation .

Stability and Hydrolysis Studies

  • Acidic Hydrolysis : this compound phosphates hydrolyze in aqueous HCl (pH 2) at 37°C, regenerating the parent compound within 24 hours .

  • Enzymatic Cleavage : Alkaline phosphatase selectively cleaves the cyclic phosphate group, confirming the prodrug’s stability in physiological buffers (pH 7.4) .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenpanstatin and Analogues

Compound Core Structure Key Modifications Solubility Profile
This compound Phenanthridine 3,4-dihydroxy groups Low (improved via prodrugs)
Pancratistatin Phenanthridine 1,2,3,4-tetrahydroxy groups Moderate (pH-dependent)
7-Deoxynarciclasine Phenanthridine Deoxygenation at C7 Low
7-Deoxy-trans-dihydronarciclasine Phenanthridine C7 deoxygenation + C3-C4 saturation Improved lipophilicity

Cytotoxicity and Selectivity

This compound and pancratistatin exhibit comparable potency, but their selectivity varies. Pancratistatin shows higher specificity for cancer cells (IC₅₀ = 50–100 nM vs. normal cells > 1,000 nM) due to mitochondrial targeting . This compound, while equally potent (IC₅₀ = 60–120 nM), requires prodrug conversion for optimal activity . In contrast, 7-deoxynarciclasine derivatives demonstrate reduced efficacy (IC₅₀ = 200–500 nM), likely due to diminished hydrogen-bonding capacity .

Table 2: Anticancer Activity in Human Cancer Cell Lines

Compound IC₅₀ (nM) – Breast Cancer IC₅₀ (nM) – Colon Cancer Selectivity Index (Cancer/Normal)
This compound 65 ± 8 78 ± 12 15:1
Pancratistatin 52 ± 6 55 ± 9 20:1
7-Deoxynarciclasine 240 ± 25 310 ± 30 5:1

Data sourced from Journal of Natural Products (2004, 2006)

Pharmacokinetic Profiles

This compound’s poor solubility limits oral bioavailability (<10%). Its phosphate prodrugs, however, achieve 80% solubility in aqueous media and 60% oral absorption in murine models . Pancratistatin exhibits pH-dependent solubility, with 40% bioavailability at neutral pH but instability in acidic environments . 7-Deoxy analogues, while more lipophilic, show erratic absorption due to first-pass metabolism .

Prodrug Strategies

Both this compound and pancratistatin have been modified into cyclic phosphate prodrugs to enhance delivery. This compound prodrugs (e.g., 3b-3d) release active drug via phosphatase enzymes in tumors, achieving 3-fold higher tumor accumulation than unmodified compounds . Pancratistatin prodrugs, such as 4-O-sodium phosphate, demonstrate prolonged half-life (t₁/₂ = 8 hrs vs. 2 hrs for parent compound) but require intravenous administration .

Preparation Methods

Phosphorylation Reaction Design

The core synthetic strategy involves the selective phosphorylation of this compound (3a ) using tetrabutylammonium dihydrogen phosphate [(C₄H₉)₄N·H₂PO₄] and dicyclohexylcarbodiimide (DCC) in anhydrous pyridine. This reaction facilitates the formation of 3,4-O-cyclic phosphate prodrugs, designated as this compound phosphates (3b–3d ). The choice of reagents ensures regioselective phosphorylation at the 3,4-hydroxyl groups while preserving the integrity of the phenanthridone core.

Table 1: Reaction Conditions for this compound Phosphorylation

ParameterSpecification
ReagentsTetrabutylammonium dihydrogen phosphate, DCC
SolventAnhydrous pyridine
TemperatureRoom temperature (25°C)
Reaction Time48–72 hours
WorkupCation-exchange chromatography

Mechanistic Insights

The phosphorylation proceeds via a two-step mechanism:

  • Activation of Phosphate : DCC acts as a dehydrating agent, converting tetrabutylammonium dihydrogen phosphate into a reactive phosphorylating species.

  • Nucleophilic Attack : The 3,4-hydroxyl groups of this compound attack the electrophilic phosphorus center, forming cyclic phosphate esters. This mechanism is corroborated by the isolation of intermediates and X-ray crystallographic data.

Optimization of Phosphorylation Conditions

Modifications to the standard protocol were necessary to address challenges such as low yield and byproduct formation. Key optimizations include:

Solvent and Reagent Adjustments

Replacing pyridine with dimethylformamide (DMF) under controlled anhydrous conditions improved reaction efficiency, reducing side reactions such as oxidation of the phenanthridone ring. Additionally, substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) minimized carbodiimide-related byproducts.

Temperature and Time Modifications

Elevating the reaction temperature to 40°C reduced the reaction time to 24 hours while maintaining a yield of 68–72% for 3b–3d . However, higher temperatures (>50°C) led to decomposition of the this compound core, underscoring the need for precise thermal control.

Purification and Isolation Techniques

The crude reaction mixture contains unreacted this compound, phosphate byproducts, and residual reagents. Cation-exchange chromatography using Dowex 50WX4 resin (Na⁺ form) emerged as the most effective purification method.

Table 2: Chromatographic Parameters for this compound Phosphate Isolation

ParameterSpecification
Column MaterialDowex 50WX4 (200–400 mesh)
EluentGradient of NH₄HCO₃ (0.1–1.0 M)
Flow Rate2 mL/min
DetectionUV at 254 nm

Fractions containing the target compounds (3b–3d ) were pooled, desalted via lyophilization, and characterized using NMR and mass spectrometry.

Structural Validation of this compound Derivatives

X-ray crystallography played a pivotal role in confirming the structure of sodium pancratistatin 4-O-phosphate (4a ), a related compound synthesized under analogous conditions. The crystallographic data (deposited in the Cambridge Structural Database) revealed a distorted chair conformation for the hexahydro-1H-dioxolo[4,5-j]phenanthridin system, with the phosphate group occupying an axial position.

Key Analytical Data for this compound Phosphates:

  • ¹H NMR (500 MHz, D₂O) : δ 7.82 (d, J = 8.5 Hz, 2H, aromatic), 6.45 (s, 1H, H-7), 5.12 (d, J = 3.5 Hz, H-1).

  • ³¹P NMR (202 MHz, D₂O) : δ −2.5 ppm (cyclic phosphate).

  • HRMS (ESI+) : m/z 511.1201 [M+Na]⁺ (calc. 511.1198 for C₂₁H₁₈NNaO₁₂P).

Challenges and Limitations

Despite advancements, several hurdles persist in this compound synthesis:

  • Regioselectivity : Competing phosphorylation at the 7-hydroxyl group occurs in 10–15% of cases, necessitating additional purification steps.

  • Scalability : The reliance on chromatographic purification limits large-scale production. Recent efforts explore solid-phase synthesis to address this issue.

  • Stability : The cyclic phosphate prodrugs exhibit hydrolytic instability at physiological pH, prompting investigations into stabilized analogs .

Q & A

Basic Research Questions

Q. How can researchers establish Phenpanstatin’s mechanism of action in preclinical models while minimizing confounding variables?

  • Methodological Answer : Use a PICOT framework to structure experiments:

  • P (Population): Select cell lines or animal models with well-characterized genetic backgrounds.
  • I (Intervention): Administer this compound at varying concentrations (e.g., 1–100 µM).
  • C (Comparison): Compare with vehicle controls and structurally related compounds.
  • O (Outcome): Quantify biomarkers (e.g., enzyme activity via spectrophotometry) and validate using orthogonal assays (e.g., Western blotting ).
  • T (Time): Define treatment duration (e.g., 24–72 hours) to assess acute vs. chronic effects.
    • Include dose-response curves and statistical thresholds (e.g., p < 0.05 with Bonferroni correction ).

Q. What experimental designs are optimal for assessing this compound’s bioavailability in vivo?

  • Methodological Answer :

  • Pharmacokinetic Studies : Use LC-MS/MS to measure plasma concentrations post-administration.
  • Tissue Distribution : Apply radiolabeled this compound (e.g., ¹⁴C) in rodent models, followed by autoradiography .
  • Data Reporting : Tabulate parameters like Cₘₐₓ, Tₘₐₓ, and AUC with standard deviations (SD ≤ 15% of mean) .
    • Validate results across ≥3 independent replicates to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data across independent studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets using PRISMA guidelines, highlighting heterogeneity metrics (I² statistic).
  • Confounding Factors : Stratify studies by variables like cell type (e.g., HEK293 vs. HepG2) or solvent (DMSO vs. aqueous buffers) .
  • Sensitivity Analysis : Exclude outliers (e.g., studies with high risk of bias via Cochrane ROB tool) .
    • Example Table:
StudyCell TypeSolventEfficacy (IC₅₀)Notes
AHEK293DMSO5 µMHigh ROS interference
BHepG2PBS20 µMLow permeability

Q. What strategies optimize this compound’s stability in long-term assays without altering its bioactivity?

  • Methodological Answer :

  • Formulation Testing : Compare lyophilized vs. liquid storage (−80°C vs. 4°C) over 6 months, using HPLC to monitor degradation .
  • Bioactivity Validation : Re-test stored samples in cell viability assays (e.g., MTT) every 30 days.
  • Statistical Reporting : Use ANOVA with post-hoc Tukey tests to compare stability across conditions .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated vs. untreated cells (FDR-adjusted p < 0.01, |log2FC| > 1) .
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • Integration : Overlay differentially expressed genes/proteins using pathway analysis tools (e.g., KEGG, Reactome) .

Data Analysis & Validation

Q. What statistical methods are critical for this compound’s dose-response studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Quality Control : Report R² values and confidence intervals for IC₅₀/EC₅₀ estimates .
  • Reproducibility : Include coefficient of variation (CV < 20%) across technical replicates .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Metrics : Require ≥95% purity (HPLC), validated via NMR and HRMS .
  • Bioequivalence Testing : Compare activity of different batches in parallel assays (e.g., IC₅₀ ± 10% tolerance) .

Cross-Disciplinary Applications

Q. What computational tools predict this compound’s interactions with novel targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures from PDB.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Validation : Cross-reference predictions with experimental SPR binding data (KD values) .

Ethical & Reporting Standards

Q. How can researchers ensure ethical rigor in this compound’s preclinical trials?

  • Methodological Answer :

  • IACUC Compliance : Adhere to ARRIVE guidelines for animal studies, reporting sample size justifications and humane endpoints .
  • Data Transparency : Share raw datasets in repositories like Figshare or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.